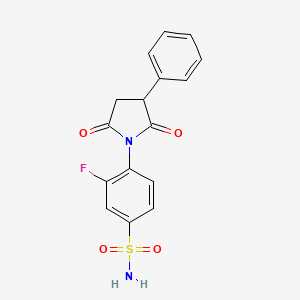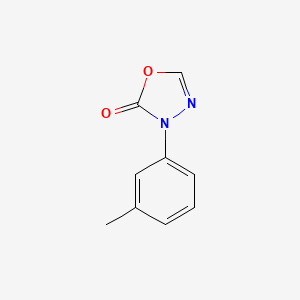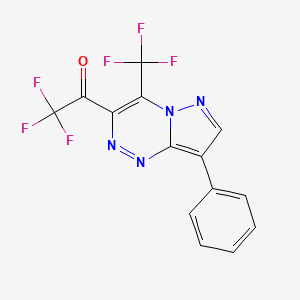
2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Esterification: The carboxylate group can be introduced through esterification reactions involving the corresponding carboxylic acid and alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophilic Substitution Reagents: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
作用机制
The mechanism of action of 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their biological activities.
8-Hydroxyquinolines: Known for their antimicrobial and anticancer properties, these compounds are structurally related to 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorine and hydroxyl groups, in particular, contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic properties .
属性
分子式 |
C18H14ClNO3 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
2-(2-chloro-4-hydroxyphenyl)ethyl quinoline-8-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c19-16-11-14(21)7-6-12(16)8-10-23-18(22)15-5-1-3-13-4-2-9-20-17(13)15/h1-7,9,11,21H,8,10H2 |
InChI 键 |
CVTBVHBSIZUKLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)OCCC3=C(C=C(C=C3)O)Cl)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)
![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)

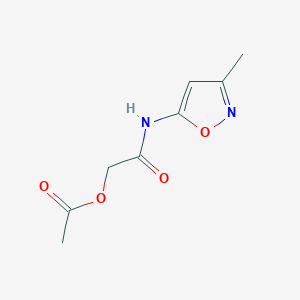
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
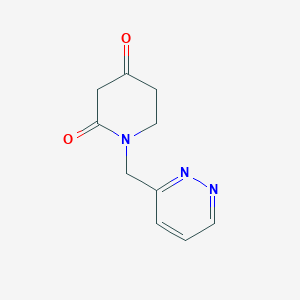
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
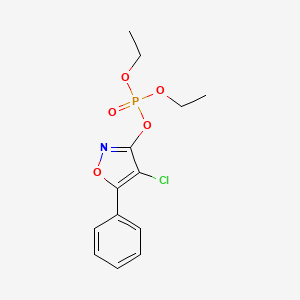
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
